Cas no 1042129-34-9 (4-(2-Chloropyrimidin-4-ylthio)benzenamine)
4-(2-Chloropyrimidin-4-ylthio)benzenamine Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Chloropyrimidin-4-ylthio)benzenamine
- 4-(2-chloropyrimidin-4-ylthio)aniline
- 4-(2-chloropyrimidin-4-yl)sulfanylaniline
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- MDL: MFCD31614112
- Inchi: 1S/C10H8ClN3S/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2
- InChI Key: WQRNFXFWYRXZKF-UHFFFAOYSA-N
- SMILES: ClC1=NC=CC(=N1)SC1C=CC(=CC=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 197
- XLogP3: 2.9
- Topological Polar Surface Area: 77.1
4-(2-Chloropyrimidin-4-ylthio)benzenamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 185716-5g |
4-(2-Chloropyrimidin-4-ylthio)benzenamine, 95% |
1042129-34-9 | 95% | 5g |
$1898.00 | 2023-09-06 |
4-(2-Chloropyrimidin-4-ylthio)benzenamine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-(2-Chloropyrimidin-4-ylthio)benzenamine
4-(2-Chloropyrimidin-4-ylthio)benzenamine: A Comprehensive Overview
The compound with CAS No. 1042129-34-9, commonly referred to as 4-(2-Chloropyrimidin-4-ylthio)benzenamine, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrimidine ring with a benzene amine group through a sulfur atom. The presence of the chlorine substituent on the pyrimidine ring adds to its chemical reactivity and biological activity, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of 4-(2-Chloropyrimidin-4-ylthio)benzenamine in drug discovery, particularly in the development of anti-cancer agents. Researchers have found that this compound exhibits remarkable anti-proliferative activity against various cancer cell lines, suggesting its potential as a lead compound for targeted therapies. The sulfur atom in its structure plays a crucial role in its ability to interact with biological targets, such as enzymes and receptors, which is essential for its pharmacological effects.
In addition to its therapeutic applications, 4-(2-Chloropyrimidin-4-ylthio)benzenamine has also been explored for its role in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Scientists have investigated its ability to form self-assembled monolayers and its potential as a building block for advanced materials with tailored properties.
The synthesis of 4-(2-Chloropyrimidin-4-ylthio)benzenamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring the compound's suitability for both laboratory and industrial applications. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process, making it more efficient and scalable.
One of the most exciting developments in recent years is the exploration of 4-(2-Chloropyrimidin-4-ylthio)benzenamine as a precursor for more complex molecules. By modifying its structure through various substitution reactions, scientists have created derivatives with enhanced biological activity and selectivity. These derivatives are currently under investigation for their potential use in treating diseases such as Alzheimer's, Parkinson's, and other neurodegenerative disorders.
Furthermore, the environmental impact of 4-(2-Chloropyrimidin-4-ylthio)benzenamine has been a topic of interest among researchers. Studies have shown that this compound is biodegradable under specific conditions, reducing its potential to accumulate in the environment. This makes it an eco-friendly choice for applications where sustainability is a priority.
In conclusion, 4-(2-Chloropyrimidin-4-ylthio)benzenamine (CAS No. 1042129-34-9) is a versatile compound with wide-ranging applications in chemistry, pharmacology, and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking innovative solutions to complex problems. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.
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